N-(2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Description
The compound N-(2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a heterocyclic molecule that appears to be a derivative of thiazolo[4,5-d]pyrimidin-6(7H)-one. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their synthesis, characterization, and potential biological activities.
Synthesis Analysis
The synthesis of related thiazolo[3,2-a]pyridines and thiazolo[3,2-a]pyrimidinones has been reported using simple methods from readily accessible intermediates. For example, thiazolo[3,2-a]pyridines were synthesized from 2-[N-(4-ethoxyphenyl)-acetamide-2-yl]-4,5-dihydro-4-thiazolinone, indicating that similar acetamide intermediates can be used to construct complex thiazolo derivatives . Additionally, the use of N-aryl-2-chloroacetamides as electrophilic building blocks for the formation of thiazolo[3,2-a]pyrimidinone products suggests a potential pathway for the synthesis of the compound , involving the elimination of by-products such as aniline or 2-aminobenzothiazole .
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidinone derivatives has been confirmed through analytical and spectral studies, including single crystal X-ray data . This implies that similar analytical techniques could be employed to determine the structure of N-(2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, ensuring the correct formation of the compound and the integrity of its molecular structure.
Chemical Reactions Analysis
The synthesis of related compounds involves the use of electrophilic building blocks that can undergo ring closure to form the desired heterocyclic structures . The reactivity of such intermediates suggests that the compound may also be synthesized through similar intramolecular cyclization reactions, possibly involving a nucleophilic attack by an amine on an activated carbonyl group.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide are not directly reported, related compounds have been characterized by LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These techniques provide information on the molecular weight, functional groups, and elemental composition of the compounds, which are crucial for understanding their physical and chemical behavior. Additionally, the cytotoxicity of similar compounds has been evaluated, indicating potential biological activities that could be relevant for the compound .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with complex structures, including thiazolo[4,5-d]pyrimidin-6(7H)-yl moieties, are often synthesized for their potential antimicrobial activities. For instance, Bondock et al. (2008) explored the synthesis of new heterocycles incorporating the antipyrine moiety, which could serve as a template for designing compounds with improved antimicrobial properties. The study emphasized the versatility of these compounds, capable of forming various heterocyclic structures with potential antimicrobial effects Bondock, Rabie, Etman, & Fadda, 2008.
Anticancer Applications
The search for new anticancer agents has led to the development of compounds with pyrimidin-4-yl and thiazolo moieties. Al-Sanea et al. (2020) reported the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, testing their anticancer activity across various cancer cell lines. One compound exhibited significant inhibition against multiple cancer cell types, highlighting the potential of these compounds in anticancer research Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020.
Insecticidal Activity
Another interesting application area for similar compounds is in the development of insecticides. Fadda et al. (2017) synthesized novel heterocycles incorporating a thiadiazole moiety, demonstrating their efficacy as insecticidal agents against the cotton leafworm. This study indicates the potential of such compounds in agricultural applications, providing a non-toxic alternative to traditional insecticides Fadda, Salam, Tawfik, Anwar, & Etman, 2017.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-26-13-7-3-2-6-12(13)20-14(24)10-23-11-19-16-15(17(23)25)27-18(21-16)22-8-4-5-9-22/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTLSBHLSVXFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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